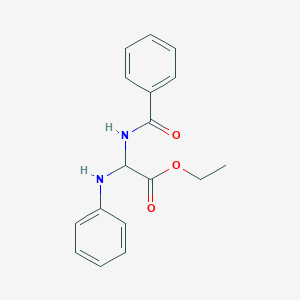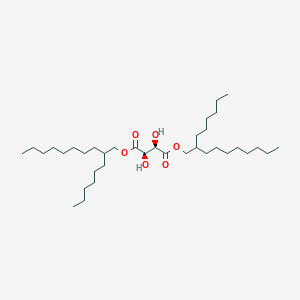
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate typically involves the esterification of butanedioic acid with 2-hexyldecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bonds, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, industrial production may incorporate purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, resulting in the formation of new esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a model molecule to study esterification and hydrolysis reactions. It may also serve as a substrate in enzymatic studies to investigate the activity of esterases and lipases.
Medicine: The compound’s potential as a drug delivery agent is being explored, particularly in the formulation of lipid nanoparticles for targeted drug delivery. Its biocompatibility and ability to form stable complexes with therapeutic agents make it a promising candidate for medical applications.
Industry: In the industrial sector, this compound is used as a plasticizer in the production of polymers and resins. Its ability to enhance the flexibility and durability of materials makes it valuable in the manufacturing of plastics and coatings.
Wirkmechanismus
The mechanism of action of bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. In drug delivery applications, the compound forms stable complexes with therapeutic agents, facilitating their transport and release at the target site. The hydroxyl groups in the molecule can participate in hydrogen bonding, enhancing the compound’s binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with shorter alkyl chains.
Bis(2-octyldodecyl) (2R,3R)-2,3-dihydroxybutanedioate: Similar structure but with longer alkyl chains.
Uniqueness: Bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The balance between hydrophobicity and hydrophilicity in this compound makes it particularly suitable for applications in drug delivery and material science.
Eigenschaften
CAS-Nummer |
58200-65-0 |
|---|---|
Molekularformel |
C36H70O6 |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
bis(2-hexyldecyl) (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-5-9-13-17-19-23-27-31(25-21-15-11-7-3)29-41-35(39)33(37)34(38)36(40)42-30-32(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h31-34,37-38H,5-30H2,1-4H3/t31?,32?,33-,34-/m1/s1 |
InChI-Schlüssel |
SRQWVWYKJRESRH-GCKWNZSXSA-N |
Isomerische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)[C@@H]([C@H](C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)C(C(C(=O)OCC(CCCCCC)CCCCCCCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3Ar,6as,7r,8r,10r,10ar,10bs)-3a,8,10a-trihydroxy-2,10-dimethyl-3-oxo-7-[(phenylacetyl)oxy]-8-(prop-1-en-2-yl)-3,3a,4,6a,7,8,9,10,10a,10b-decahydrobenzo[e]azulen-5-yl]methyl(3-hydroxy-5-methoxyphenyl)acetate](/img/structure/B14613071.png)
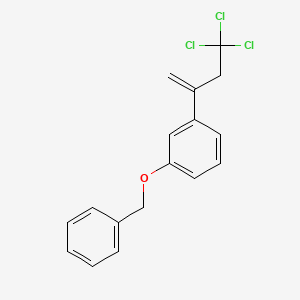
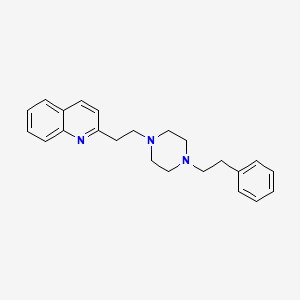
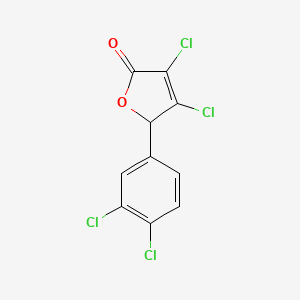

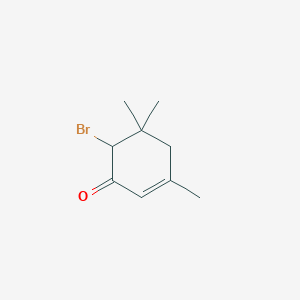
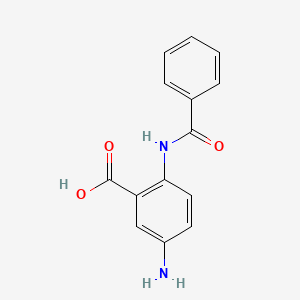

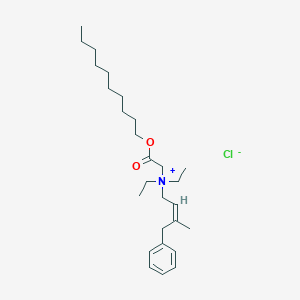
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)

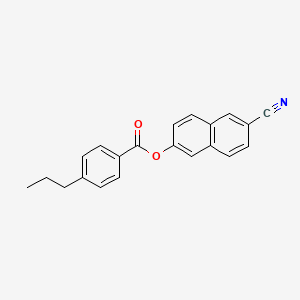
![Ethyl 3-[2-(4-fluorophenyl)hydrazinylidene]pyrrolidine-1-carboxylate](/img/structure/B14613153.png)
